2-(2-Methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetonitrile
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Overview
Description
2-(2-Methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetonitrile is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique trifluoromethyl group, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Introduction of the trifluoromethyl group: This can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the acetonitrile group: This step may involve the reaction of the quinoline derivative with acetonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions may target the carbonyl group, converting it to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methyl group may yield carboxylic acids, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar biological activities, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetonitrile would depend on its specific biological target. In general, quinoline derivatives can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group may enhance the compound’s binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the trifluoromethyl and acetonitrile groups, potentially resulting in different chemical and biological properties.
4-Oxoquinoline: Similar core structure but lacks the methyl and trifluoromethyl groups.
Trifluoromethylquinoline: Contains the trifluoromethyl group but may lack other substituents.
Uniqueness
The presence of the trifluoromethyl group in 2-(2-Methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetonitrile makes it unique compared to other quinoline derivatives. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.
Properties
Molecular Formula |
C13H9F3N2O |
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Molecular Weight |
266.22 g/mol |
IUPAC Name |
2-[2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1-yl]acetonitrile |
InChI |
InChI=1S/C13H9F3N2O/c1-8-6-12(19)10-3-2-9(13(14,15)16)7-11(10)18(8)5-4-17/h2-3,6-7H,5H2,1H3 |
InChI Key |
MXAHGWVKAMGMEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC#N)C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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